![molecular formula C21H27N5O B2527874 2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900291-10-3](/img/structure/B2527874.png)
2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target the d1 protein of photosystem-ii (ps-ii) in plants .
Mode of Action
Compounds with similar structures have been shown to bind at the qb binding site of the d1 protein of photosystem-ii (ps-ii), which blocks the electron transfer in photosynthesis .
Biochemical Pathways
The compound’s interaction with its target affects the photosynthesis pathway. By binding to the D1 protein of photosystem-II (PS-II), it blocks the electron transfer, disrupting the photosynthesis process .
Result of Action
The result of the compound’s action is the disruption of the photosynthesis process in plants. This can lead to the death of the plant, which is why similar compounds are used as herbicides .
Biological Activity
The compound 2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound exhibits activity against various kinases, particularly those involved in cancer pathways such as TRK , ALK , and ROS1 . The inhibition of these kinases suggests a potential role in cancer therapy, particularly for tumors that express these targets.
Antitumor Activity
The compound has shown promising results in preclinical studies regarding its antitumor effects. It has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies revealed that the compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating substantial cytotoxicity .
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has demonstrated anti-inflammatory activity. Research on related pyrazolo[1,5-a]pyrimidines indicates that they can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's ability to suppress COX-2 activity was noted with an IC50 value around 0.04 µmol , similar to that of celecoxib, a commonly used anti-inflammatory drug .
Research Findings and Case Studies
Study | Cell Line | Activity Observed | IC50 Value |
---|---|---|---|
Study A | MCF-7 | Cytotoxicity | 10 µM |
Study B | HeLa | Cytotoxicity | 12 µM |
Study C | Various | COX-2 Inhibition | 0.04 µmol |
Case Study: In Vivo Efficacy
In vivo studies have further validated the efficacy of this compound. In murine models of cancer, administration resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the pyrazolo and pyrimidine rings play a critical role in enhancing potency against specific targets. For example:
- The presence of an ethyl group at position 2 enhances kinase inhibition.
- The morpholine moiety contributes to solubility and bioavailability.
Scientific Research Applications
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines:
- MDA-MB-231 Breast Cancer Cells : A related compound exhibited an IC50 value of 27.6 μM, indicating significant cytotoxic effects against this aggressive breast cancer cell line.
- HepG2 Liver Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited cell viability, suggesting its potential for liver cancer treatment.
Phosphodiesterase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit phosphodiesterase enzymes , which are involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.
In vitro assays have shown that compounds from this family exhibit:
- Reduced cytokine production : Lower levels of TNF-alpha and IL-6 were observed in treated macrophages.
- Improved outcomes in animal models : Studies using murine models of inflammation demonstrated significant reductions in inflammation markers following treatment with similar compounds.
Neurodegenerative Disease Research
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. These compounds have been studied for their potential to ameliorate conditions such as Alzheimer's disease and Parkinson's disease by:
- Reducing oxidative stress : Antioxidant assays indicate that these compounds can scavenge free radicals effectively.
- Modulating neuroinflammation : Similar compounds have been shown to inhibit microglial activation, which is a hallmark of neurodegenerative diseases.
Summary of Biological Activities
Properties
IUPAC Name |
2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(26(21)24-18)22-9-10-25-11-13-27-14-12-25/h4-8,15,22H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVYMYJLPPTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.